molecular formula C17H17N5O3S2 B4991949 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4991949
M. Wt: 403.5 g/mol
InChI Key: ABYVICZNIXZPGJ-UHFFFAOYSA-N
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Description

2-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps :

    Formation of the Triazole Ring: The triazole ring is synthesized starting from 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide. This intermediate undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, followed by cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

    S-Alkylation: The triazole-thiol compound is then subjected to S-alkylation using 2-bromo-1-phenylethanone in the presence of cesium carbonate as a base, resulting in the formation of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one.

    Reduction: The ketone group in the alkylated compound is reduced using sodium borohydride to obtain the corresponding secondary alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the intermediate stages of synthesis, as mentioned earlier.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride is commonly used for reducing ketones to secondary alcohols.

    Substitution: Nucleophilic reagents like alkyl halides or aryl halides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications :

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets . The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial and antifungal agent. Additionally, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one

Comparison:

  • Structural Differences: The presence of different substituents on the triazole ring and the acetamide group can significantly alter the compound’s biological activity and chemical properties.
  • Biological Activity: While similar compounds may exhibit antimicrobial and antifungal properties, 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide may have enhanced activity due to its unique structure.
  • Chemical Properties: The specific arrangement of functional groups in this compound can lead to differences in solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-22-16(12-5-3-2-4-6-12)20-21-17(22)26-11-15(23)19-13-7-9-14(10-8-13)27(18,24)25/h2-10H,11H2,1H3,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYVICZNIXZPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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